Lonidamine, chemically known as 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, is an investigational anticancer agent. [] It is classified as an energolytic compound due to its primary mechanism of action involving the disruption of energy metabolism within tumor cells. [] Lonidamine's role in scientific research centers around its potential to enhance the efficacy of existing cancer treatments, particularly those involving chemotherapy and hyperthermia. [] Additionally, research explores its unique mechanism of action, differing from traditional cytotoxic agents, making it a candidate for overcoming multidrug resistance in cancer cells. []
Lonidamine is classified as an indazole derivative, specifically 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid. It is synthesized through various chemical processes that involve alkylation reactions and other organic transformations. The compound has been explored in clinical settings for its antitumor properties, particularly in combination therapies aimed at improving treatment outcomes in cancers such as breast and prostate cancer.
The synthesis of lonidamine typically involves several key steps:
These methods have been refined over time, with variations in solvents and conditions leading to improved yields and purity levels.
Lonidamine undergoes various chemical reactions that are pivotal for its biological activity:
Lonidamine's mechanism of action primarily revolves around its effects on mitochondrial function and energy metabolism:
Lonidamine exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and during synthesis.
Lonidamine has been investigated for various applications in cancer treatment:
Recent advancements include the development of novel derivatives aimed at improving efficacy and reducing side effects associated with traditional chemotherapy .
Lonidamine (LND) disrupts glycolytic flux primarily through indirect inhibition of hexokinase 2 (HK2), an isoform overexpressed in tumors and bound to mitochondrial voltage-dependent anion channels (VDAC). HK2 catalyzes the first committed step of glycolysis, generating glucose-6-phosphate. LND binds to mitochondrial HK2, inducing its dissociation from VDAC and disrupting the enzyme’s access to mitochondrially generated ATP. This detachment compromises HK2’s catalytic efficiency and reduces glycolytic output [1] [7]. Notably, LND’s inhibition is selective for tumor cells due to HK2’s preferential mitochondrial localization in malignancies. Indirect evidence suggests LND may also suppress the pentose phosphate pathway (PPP) by limiting glucose-6-phosphate availability, thereby reducing NADPH and glutathione regeneration capacity and increasing oxidative stress vulnerability [7] [6].
Table 1: Key Molecular Targets of Lonidamine in Glycolysis Regulation
Target | Effect of LND | Consequence |
---|---|---|
Hexokinase 2 (HK2) | Displacement from mitochondria | Reduced glycolytic flux & ATP generation |
VDAC Complex | Dissociation of HK2 binding | Loss of metabolic coupling & apoptosis promotion |
Pentose Phosphate Pathway | Reduced glucose-6-phosphate availability | Impaired NADPH/GSH synthesis |
LND exerts multi-faceted inhibition of mitochondrial bioenergetics:
LND cooperatively inhibits proton-linked monocarboxylate transporters (MCT1, MCT2, MCT4) with K₀.₅ values of 36–40 μM and Hill coefficients of 1.65–1.85, indicating positive binding cooperativity. This blockade traps intracellular lactate and H⁺ ions, causing:
LND promotes MPT pore opening, collapsing the mitochondrial membrane potential (ΔΨm). Key mechanisms include:
LND amplifies tumor oxidative stress through interconnected pathways:
Table 2: Lonidamine’s Impact on Mitochondrial ROS and Antioxidant Defenses
Process | LND Effect | Experimental Evidence |
---|---|---|
Complex II Inhibition | ↑ Superoxide from ubiquinone sites | 2-fold ↑ DCF fluorescence in DB-1 cells |
Pentose Phosphate Pathway | ↓ NADPH/GSH regeneration | 50% ↓ 6-phosphogluconate levels via LC-MS |
Peroxiredoxin Oxidation | ↑ Mitochondrial H₂O₂ (Prx3 oxidation) | Immunoblot showing Prx3 hyperoxidation |
Antioxidant Capacity | ↓ Reduction of oxidized glutathione | 40% ↓ GSH/GSSG ratio in HCT116 cells |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7